molecular formula C19H22ClNO2 B11951003 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine CAS No. 853312-27-3

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine

Katalognummer: B11951003
CAS-Nummer: 853312-27-3
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: XJWPPRRJAUDSPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine is a complex organic compound that features a piperidine ring substituted with a chlorophenyl-furyl-propanoyl group

Vorbereitungsmethoden

The synthesis of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl-2-furyl-propanoyl intermediate, which is then reacted with 4-methylpiperidine under specific conditions. The reaction conditions often involve the use of polar aprotic solvents and bases such as sodium hydride . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Wirkmechanismus

The mechanism of action of 1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-(3-(5-(4-Chlorophenyl)-2-furyl)propanoyl)-4-methylpiperidine can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

853312-27-3

Molekularformel

C19H22ClNO2

Molekulargewicht

331.8 g/mol

IUPAC-Name

3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C19H22ClNO2/c1-14-10-12-21(13-11-14)19(22)9-7-17-6-8-18(23-17)15-2-4-16(20)5-3-15/h2-6,8,14H,7,9-13H2,1H3

InChI-Schlüssel

XJWPPRRJAUDSPE-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.